molecular formula C11H17NOS B13337273 (Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine

(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13337273
M. Wt: 211.33 g/mol
InChI Key: QQSCFKRJTFFDNP-UHFFFAOYSA-N
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Description

(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H17NOS It is characterized by the presence of an oxolane ring and a thiophene ring, which are connected through an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of oxolane derivatives with thiophene-containing compounds under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the oxolane derivative acts as the nucleophile, attacking the electrophilic center of the thiophene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine
  • 1-(Oxolan-2-yl)ethylamine

Uniqueness

This compound is unique due to its specific combination of an oxolane ring and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-1-thiophen-2-ylethanamine

InChI

InChI=1S/C11H17NOS/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h3,5,7,9-10,12H,2,4,6,8H2,1H3

InChI Key

QQSCFKRJTFFDNP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCC2CCCO2

Origin of Product

United States

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